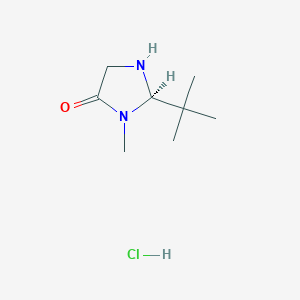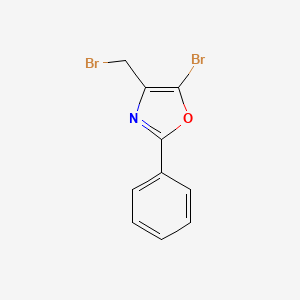
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- typically involves the bromination of a precursor oxazole compound. One common method involves the reaction of 2-phenyl-oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions on the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the oxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxazole, 5-bromo-4-(bromomethyl)-2-methyl-
- Oxazole, 5-bromo-4-(bromomethyl)-2-ethyl-
- Oxazole, 5-bromo-4-(bromomethyl)-2-propyl-
Uniqueness
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- is unique due to the presence of the phenyl group, which can enhance its chemical stability and influence its reactivity compared to other similar compounds. The phenyl group can also impact the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101085-25-0 |
|---|---|
Molekularformel |
C10H7Br2NO |
Molekulargewicht |
316.98 g/mol |
IUPAC-Name |
5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
DUPYWIOQNFWBMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)

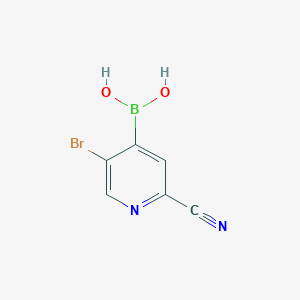
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
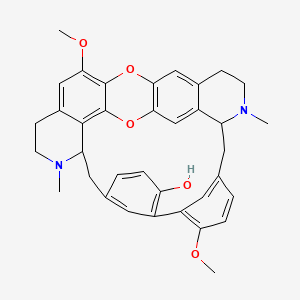
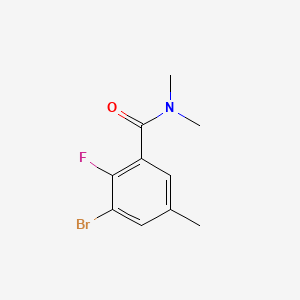
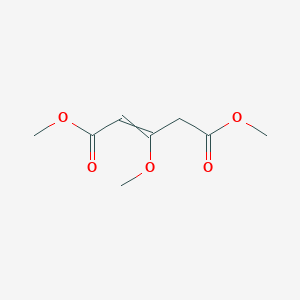
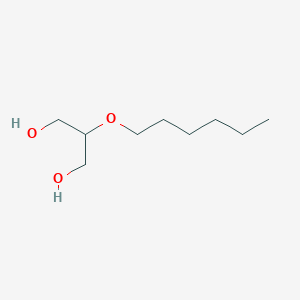
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
